molecular formula C13H15N3O B7494463 N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide

N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide

Cat. No. B7494463
M. Wt: 229.28 g/mol
InChI Key: FDDRQOTVGVJXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes and signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

For research on N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide include studying its potential use in combination with other drugs for the treatment of cancer and arthritis. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for increased bioavailability and efficacy. Additionally, more research is needed to investigate its potential use in other diseases and conditions.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide involves the reaction between 3-methylphenylhydrazine and 3-(bromomethyl)propionitrile in the presence of a base. The resulting product is then subjected to a cyclization reaction to form N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide. This synthesis method has been optimized to yield high purity and yield of N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide.

Scientific Research Applications

N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of arthritis. N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(3-methylphenyl)-2-pyrazol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10-5-3-6-12(9-10)15-13(17)11(2)16-8-4-7-14-16/h3-9,11H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDRQOTVGVJXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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